

Thermochemical Properties of Furfurylamine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Tetrahydrofurfurylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of furfurylamine and its derivatives, with a focus on experimentally determined and computationally calculated data. The information presented is intended to be a valuable resource for researchers and professionals involved in fields where understanding the energetic characteristics of these compounds is crucial.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for furfurylamine and 5-methylfurfurylamine. These values are essential for understanding the stability and reactivity of these compounds. The data is derived from experimental measurements at $T = 298.15\text{ K}$ and a standard pressure of $p^\circ = 0.1\text{ MPa}$.^{[1][2][3]}

Table 1: Molar Enthalpies of Formation of Furfurylamine and 5-Methylfurfurylamine at $T = 298.15\text{ K}$

Compound	Formula	State	Molar Enthalpy of Formation ($\Delta_f H_m^\circ$) (kJ·mol⁻¹)
Furfurylamine	C ₅ H ₇ NO	Liquid (l)	-(92.6 ± 1.1)[1][2]
Gas (g)	-(43.5 ± 1.4)[1][2][3]		
5-Methylfurfurylamine	C ₆ H ₉ NO	Liquid (l)	-(134.5 ± 1.5)[1][2]
Gas (g)	-(81.2 ± 1.7)[1][2][3]		

Table 2: Molar Enthalpies of Vaporization and Combustion of Furfurylamine and 5-Methylfurfurylamine at T = 298.15 K

Compound	Molar Enthalpy of Vaporization ($\Delta_{lg} H_m^\circ$) (kJ·mol⁻¹)	Molar Energy of Combustion ($\Delta_c u^\circ$) (kJ·mol⁻¹)	Molar Enthalpy of Combustion ($\Delta_c H_m^\circ$) (kJ·mol⁻¹)
Furfurylamine	49.1 ± 0.8[1]	-2953.5 ± 1.0	-2955.4 ± 1.0
5-Methylfurfurylamine	53.3 ± 0.9[1]	-3597.1 ± 1.4	-3599.6 ± 1.4

Experimental Protocols

The experimental determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies employed.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar energies of combustion.

Methodology:

- A known mass of the substance is placed in a crucible within a high-pressure vessel (the "bomb").
- The bomb is filled with pure oxygen to a high pressure (e.g., 3.04 MPa).

- A small amount of water is added to the bomb to ensure that the final combustion products are in their standard states.
- The bomb is then submerged in a known mass of water in a calorimeter.
- The substance is ignited by passing an electric current through a fuse wire.
- The temperature change of the water in the calorimeter is meticulously measured to determine the heat released during the combustion reaction.
- The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[\[1\]](#)[\[3\]](#)

The standard molar enthalpy of formation of the liquid compounds was derived from their standard molar energies of combustion.[\[1\]](#)[\[2\]](#)[\[3\]](#)

High-Temperature Calvet Microcalorimetry

This method is employed to measure the standard molar enthalpies of vaporization.

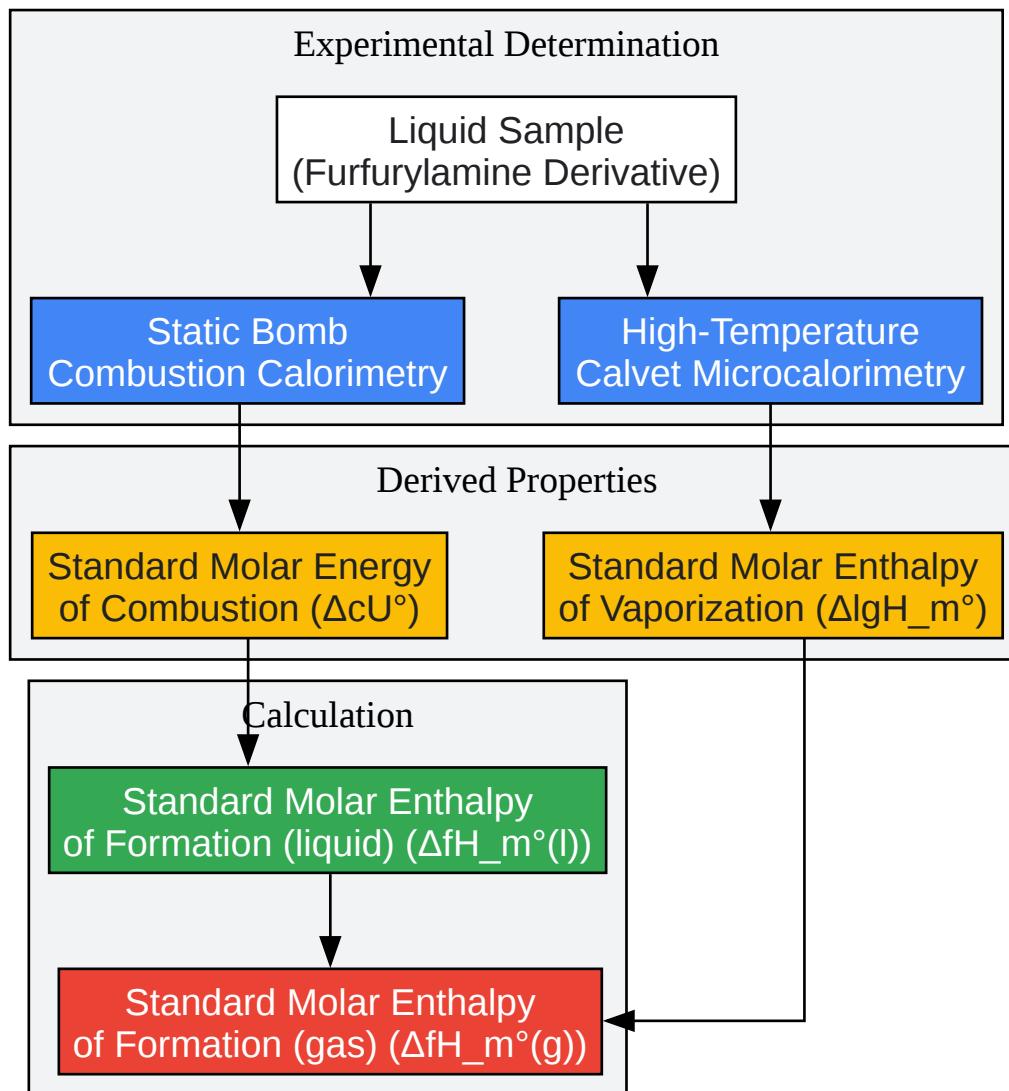
Methodology:

- A small amount of the sample is placed in a sample cell within the Calvet microcalorimeter.
- The sample is heated at a constant temperature ($T = 298.15\text{ K}$) under a vacuum.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- The heat absorbed by the sample during vaporization is measured by the calorimeter's heat flow sensors.
- The enthalpy of vaporization is determined by integrating the heat flow over the time of the vaporization experiment.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Visualizations

Experimental Workflow for Gas-Phase Enthalpy of Formation

The following diagram illustrates the experimental workflow for determining the gas-phase enthalpy of formation from experimental data.

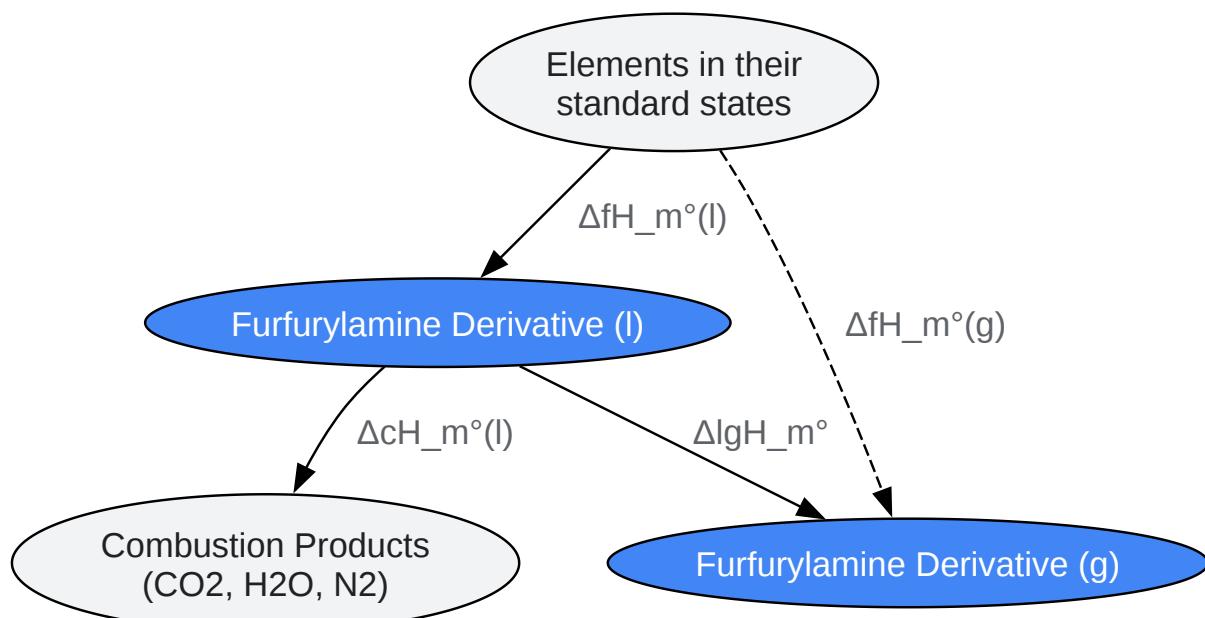


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Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Relationship of Thermochemical Properties

This diagram shows the relationship between the different thermochemical properties determined for furfurylamine derivatives.

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Caption: Relationship between key thermochemical properties.

Computational Analysis

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. For furfurylamine and 5-methylfurfurylamine, theoretical calculations were performed using the G3 level of theory to estimate their gas-phase enthalpies of formation.[1][3] The results from these calculations were found to be in good agreement with the experimentally determined values, thereby validating both the experimental and theoretical approaches.[1][3][4] This combined approach of experimental measurement and computational modeling provides a robust and comprehensive understanding of the thermochemical landscape of these important heterocyclic compounds.

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